![molecular formula C22H24F2N2O B14242827 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide CAS No. 455256-67-4](/img/structure/B14242827.png)
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide involves several steps. One common method includes the reaction of 2,4-difluorophenylhydrazine with an appropriate indole precursor under specific conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium hydroxide. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as aluminum trichloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide can be compared with other indole derivatives such as:
2-(2,4-Difluorophenyl)ethanamine: Another indole derivative with similar biological activities.
Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine: These compounds exhibit unique luminescence and photocatalytic properties.
The uniqueness of this compound lies in its specific structure and the presence of the dipropylacetamide group, which may contribute to its distinct biological activities and applications .
Propiedades
Número CAS |
455256-67-4 |
|---|---|
Fórmula molecular |
C22H24F2N2O |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-[2-(2,4-difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H24F2N2O/c1-3-11-26(12-4-2)21(27)14-18-16-7-5-6-8-20(16)25-22(18)17-10-9-15(23)13-19(17)24/h5-10,13,25H,3-4,11-12,14H2,1-2H3 |
Clave InChI |
YRPHBRYTZZROHO-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
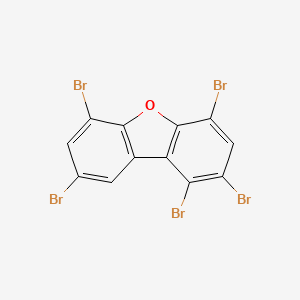

![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
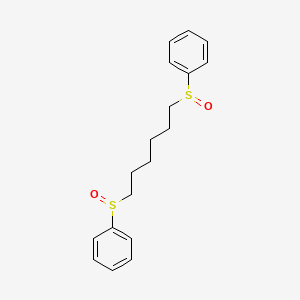
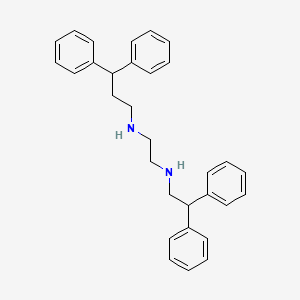

![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
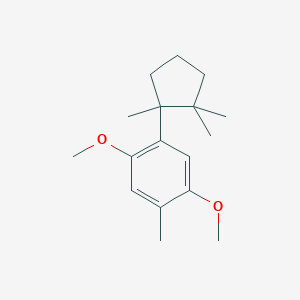
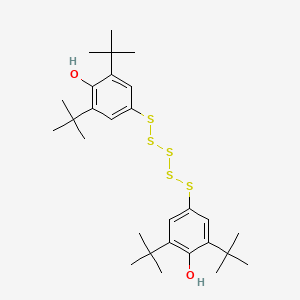
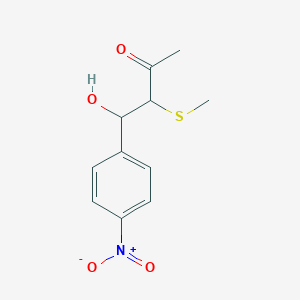
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
